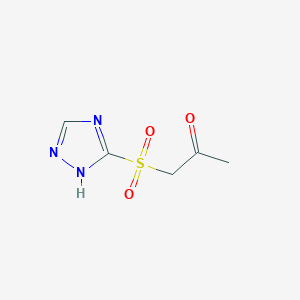
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BCS-1 belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties. In recent years, BCS-1 has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells.
作用機序
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide involves its interaction with various enzymes and proteins in the body. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells. By inhibiting the activity of this enzyme, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can prevent the growth and spread of cancer cells. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in the body. By inhibiting the activity of this enzyme, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can alter the pH of cancer cells, making them more susceptible to other cancer treatments. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide can induce apoptosis in cancer cells and prevent their growth.
実験室実験の利点と制限
One of the main advantages of using N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments is its high purity and stability. The synthesis method has been optimized to produce N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in its purest form, making it more suitable for scientific research. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been found to have low toxicity, making it a safer alternative to other chemicals that are used in lab experiments. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments is its high cost. The synthesis method is complex and requires expensive reagents, making it more difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide. One of the main areas of research is the development of new cancer treatments that incorporate N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide. Researchers are exploring the use of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in combination with other cancer treatments to increase their effectiveness. Additionally, researchers are studying the potential use of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in other diseases, such as diabetes and inflammation. Further research is needed to fully understand the potential applications of N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide in medicine.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has also been found to inhibit the activity of enzymes that are essential for cancer cell survival, making it a promising candidate for cancer therapy. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide has been studied for its potential use in treating other diseases, such as diabetes and inflammation.
特性
製品名 |
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide |
|---|---|
分子式 |
C19H13ClFNO3S |
分子量 |
389.8 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H13ClFNO3S/c20-14-6-11-18(17(12-14)19(23)13-4-2-1-3-5-13)22-26(24,25)16-9-7-15(21)8-10-16/h1-12,22H |
InChIキー |
IWKVLLDLPZBWSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)


![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
